molecular formula C12H15Cl2NO B2675492 6-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride CAS No. 2197062-03-4

6-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride

Cat. No.: B2675492
CAS No.: 2197062-03-4
M. Wt: 260.16
InChI Key: RVVILTWCSIJYGH-UHFFFAOYSA-N
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Description

6-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is a chemical compound with the molecular formula C12H15Cl2NO. It is characterized by the presence of a spirocyclic structure, which includes an indole moiety fused with an oxane ring.

Scientific Research Applications

6-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride typically involves the reaction of indole derivatives with appropriate chlorinating agents under controlled conditions. One common method includes the use of 6-chloroindole as a starting material, which undergoes a cyclization reaction with an oxane precursor in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 6-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] hydrochloride is unique due to the presence of the chloro substituent, which can influence its chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

6-chlorospiro[1,2-dihydroindole-3,4'-oxane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO.ClH/c13-9-1-2-10-11(7-9)14-8-12(10)3-5-15-6-4-12;/h1-2,7,14H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVILTWCSIJYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=C2C=CC(=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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